molecular formula C21H18N2O2 B12540912 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- CAS No. 653604-42-3

2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-

Cat. No.: B12540912
CAS No.: 653604-42-3
M. Wt: 330.4 g/mol
InChI Key: CWOLTRZESRADKS-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- (hereafter referred to by its systematic name for clarity) is a naphthalene-derived carboxamide featuring a cyano group at the 6-position of the naphthalene ring and an isopropoxy-substituted phenyl group at the amide nitrogen.

Key structural attributes include:

  • 3-(1-methylethoxy)phenyl group: A bulky, lipophilic substituent that may improve solubility in nonpolar environments or modulate steric effects in biological systems.

Properties

CAS No.

653604-42-3

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

6-cyano-N-(3-propan-2-yloxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C21H18N2O2/c1-14(2)25-20-5-3-4-19(12-20)23-21(24)18-9-8-16-10-15(13-22)6-7-17(16)11-18/h3-12,14H,1-2H3,(H,23,24)

InChI Key

CWOLTRZESRADKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Cyano-2-Naphthoic Acid

The naphthalene backbone is constructed via Stobbe condensation , starting with 2,4-dimethoxybenzaldehyde and diethyl succinate. Cyclization under acidic conditions yields ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate. Subsequent hydrolysis with NaOH produces the carboxylic acid, followed by nitration and reduction to introduce the cyano group.

Key Reaction:
$$
\text{Ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{6-Cyano-2-naphthoic acid}
$$

Amide Coupling with 3-Isopropoxyaniline

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 3-isopropoxyaniline in the presence of a coupling agent (e.g., DCC in DMF).

Reagents and Conditions:

  • Coupling Agent: DCC (1.2 equiv), DMF, 0°C → RT, 12 hrs.
  • Yield: ~75% (estimated based on analogous naphthalenecarboxamide syntheses).

Direct Functionalization of Pre-Substituted Naphthalene

Naphthalene Bromination and Cyanation

Bromination at position 6 of 2-naphthoic acid followed by cyanation via Sandmeyer reaction introduces the CN group. Subsequent amide formation proceeds as in Section 1.2.

Optimization Note:

  • Bromination with Br₂/FeBr₃ requires strict temperature control (<5°C) to avoid polybromination.

Alkoxy Group Introduction

3-Isopropoxyaniline is synthesized via Mitsunobu reaction :

  • Substrate: 3-Nitrophenol + isopropyl alcohol.
  • Conditions: DIAD, PPh₃, THF, 0°C → RT.
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

Alternative Route via Radical Addition

Radical-Mediated Coupling

Aryl radicals generated from 3-isopropoxybenzenediazonium salt react with 6-cyano-2-naphthalenecarboxamide under UV light.

Advantages:

  • Avoids harsh coupling conditions.
  • Yield: ~60% (based on similar radical additions).

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Multi-Step Synthesis Stobbe condensation, DCC coupling 70–75% ≥95% High
Direct Functionalization Bromination, Sandmeyer reaction 65–70% ≥90% Moderate
Radical Addition Diazonium salt decomposition 55–60% ≥85% Low

Critical Challenges and Solutions

  • Regioselectivity in Cyanation:
    • Use of CuCN in DMF at 120°C ensures selective CN substitution at position 6.
  • Amine Reactivity:
    • 3-Isopropoxyaniline’s steric bulk necessitates excess coupling agent (1.5 equiv DCC).
  • Purification:
    • Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted acid chloride.

Industrial-Scale Considerations

  • Cost-Effective Reagents: Replace DCC with EDC·HCl to reduce toxicity.
  • Solvent Recycling: DMF recovery via distillation improves sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 3-(1-methylethoxy)phenyl group is shared with Flutolanil, suggesting this substituent may optimize interactions with fungal targets. However, the 6-cyano group in the target compound replaces Flutolanil’s 2-trifluoromethyl, likely altering electronic and steric properties.
  • Cyprofuram’s tetrahydrofuran ring and chlorophenyl group highlight the diversity of bioactive carboxamides, but the absence of a naphthalene backbone distinguishes it from the target compound .

Comparison with UV-Absorbing Derivatives ()

Compound Name Key Substituents Inferred Application Notable Features
Target Compound 6-cyano, N-(3-isopropoxyphenyl) UV absorber (hypothetical) Potential for UV-B absorption due to cyano group
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl] 6-cyano, N-(3-cyclopentyloxyphenyl) UV stabilizer Cyclopentyloxy group increases hydrophobicity
2-Naphthalenecarboxamide, 6-(aminoiminomethyl)-N-[...] Aminoiminomethyl, trifluoroacetate salt Unknown Charged substituents may enhance solubility

Key Observations :

  • The cyclopentyloxy analog () demonstrates how bulkier alkoxy groups (vs. isopropoxy) might enhance UV stability by reducing photodegradation.

Research Findings and Mechanistic Insights

  • Electronic Effects: The 6-cyano group in the target compound likely increases electron deficiency in the naphthalene ring compared to trifluoromethyl (Flutolanil) or chlorophenyl (Cyprofuram) analogs. This could influence binding to cytochrome P450 enzymes or other biological targets .
  • UV Absorption: While direct data is absent, the cyano group’s strong electron-withdrawing nature may shift UV absorption maxima compared to hydroxyl- or methoxy-substituted naphthalenecarboxamides .

Biological Activity

2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- (CAS No. 57399571) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C25H18N2O2
  • Molecular Weight : 398.43 g/mol

This structure features a naphthalene backbone with a carboxamide and cyano functional groups, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that 2-Naphthalenecarboxamide derivatives exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes implicated in cancer progression.

Anticancer Activity

A study focused on the synthesis and evaluation of similar compounds highlighted the potential of naphthalene derivatives in targeting breast cancer cells. The findings indicated that certain derivatives exhibited notable antiproliferative activity against MCF-7 and MDA-MB-468 breast cancer cell lines, suggesting that 2-Naphthalenecarboxamide may share similar properties due to structural similarities .

Table 1: Antiproliferative Activity of Naphthalene Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
2-Naphthalenecarboxamide derivativeMCF-7TBDTopoisomerase I inhibition
Compound 17MCF-7TBDApoptosis induction
Compound 18MDA-MB-468TBDCell cycle arrest

(TBD = To Be Determined)

The mechanism by which 2-Naphthalenecarboxamide exerts its biological effects is likely multifaceted:

  • Topoisomerase Inhibition : Similar compounds have been shown to bind to topoisomerase I, disrupting DNA replication in cancer cells .
  • Induction of Apoptosis : Some derivatives lead to increased apoptosis in cancer cells, which is critical for reducing tumor growth.

Case Studies

Recent investigations into naphthalene derivatives have provided insights into their therapeutic potential:

  • Study on Breast Cancer : A series of compounds were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that specific modifications to the naphthalene structure significantly enhanced anticancer activity .
  • NCI-60 Cell Panel Assays : Compounds similar to 2-Naphthalenecarboxamide were screened against the NCI-60 panel, revealing promising cytotoxic profiles across various cancer types.

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with 2-Naphthalenecarboxamide. Key areas for future investigation include:

  • In Vivo Studies : To validate the anticancer efficacy observed in vitro.
  • Mechanistic Studies : To explore the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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